molecular formula C7H5IO3 B1585363 4-Hydroxy-3-iodobenzoic acid CAS No. 37470-46-5

4-Hydroxy-3-iodobenzoic acid

Cat. No. B1585363
Key on ui cas rn: 37470-46-5
M. Wt: 264.02 g/mol
InChI Key: BJZXBZGGLXHODK-UHFFFAOYSA-N
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Patent
US07008636B2

Procedure details

To a stirring solution of 4-hydroxy-benzoic acid (6.91 g, 50.03 mmol) in dry acetonitrile (250 mL) at −20° C. under an atmosphere of N2 was added HBF4.Et2O (10.50 g, 9.50 mL, 55.00 mmol) dropwise via syringe. The solution was stirred at 0° for 0.5 hours at which time solid N-iodosuccinimide (13.5 g, 60 mmol) was added at one time. The solution was left to stir for 16 hours and then filtered to remove precipitated succinimide. The solution was diluted with water (500 mL) and extracted with ethyl acetate (2×250 mL). The organic portions were combined and washed with 10% sodium bisulfite (250 mL), water (2×250 mL) and saturated aqueous NaCl (250 mL). The solvent was removed in vacuo to yield 8.76 g of crude solid. The crude solid was purified by column chromatography (6:4:0.1 hexane:ethyl acetate:formic acid) to yield 7.54 g (57%) of the desired product as white crystals. 1H NMR (DMSO-d6) δ 12.74 (br s, 1H), 11.18 (s, 1H), 8.20 (s, 8.20, 1H), 7.79 (d, 1H), 6.94 (d, 1H).
Quantity
6.91 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[H+].[B-](F)(F)(F)F.CCOCC.[I:22]N1C(=O)CCC1=O>C(#N)C>[I:22][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:2]=1[OH:1])[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
6.91 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
9.5 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
13.5 g
Type
reactant
Smiles
IN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at one time
WAIT
Type
WAIT
Details
The solution was left
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated succinimide
ADDITION
Type
ADDITION
Details
The solution was diluted with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×250 mL)
WASH
Type
WASH
Details
washed with 10% sodium bisulfite (250 mL), water (2×250 mL) and saturated aqueous NaCl (250 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 8.76 g of crude solid
CUSTOM
Type
CUSTOM
Details
The crude solid was purified by column chromatography (6:4:0.1 hexane:ethyl acetate:formic acid)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
IC=1C=C(C(=O)O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 7.54 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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